![molecular formula C18H17ClN2O2S B2922302 N-(2-(3-chlorophenyl)-2-methoxypropyl)benzo[d]thiazole-6-carboxamide CAS No. 1788849-29-5](/img/structure/B2922302.png)
N-(2-(3-chlorophenyl)-2-methoxypropyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
The compound “N-(2-(3-chlorophenyl)-2-methoxypropyl)benzo[d]thiazole-6-carboxamide” is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry . It includes a benzo[d]thiazole moiety, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . Thiazoles are known for their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzo[d]thiazole ring, a chlorophenyl group, a methoxypropyl group, and a carboxamide group . The exact structure would need to be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the carboxamide group might undergo hydrolysis, and the chlorophenyl group might undergo nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar carboxamide group and the nonpolar benzothiazole and chlorophenyl groups .Scientific Research Applications
Synthesis and Chemical Characterization
N-(2-(3-chlorophenyl)-2-methoxypropyl)benzo[d]thiazole-6-carboxamide belongs to a class of compounds that have been synthesized for exploring their chemical and physical properties. For instance, compounds with benzothiazole cores are synthesized through reactions involving amino substituted benzothiazoles and various other reagents, leading to the formation of derivatives with potential antimicrobial activities. These syntheses are characterized by their structural establishment through elemental analysis, IR, 1H NMR, and mass spectra studies, indicating the diversity and complexity of chemical modifications possible on the benzothiazole scaffold (Patel, Agravat, & Shaikh, 2011).
Biological Activities
Extensive research has been conducted on benzothiazole derivatives for their antimicrobial, antioxidative, and antiproliferative activities. These studies include the synthesis of novel compounds evaluated against various strains of bacteria and fungi, showing variable and modest antimicrobial activity. Such research highlights the potential of benzothiazole derivatives in developing new antimicrobial agents with specificity towards certain microbial strains (Cindrić et al., 2019).
Applications in Material Science
The unique chemical structure of N-(2-(3-chlorophenyl)-2-methoxypropyl)benzo[d]thiazole-6-carboxamide and its derivatives find applications in material science, such as in the synthesis of organic compounds for dyeing polyester fibers. These compounds exhibit high efficiency based on their antioxidant, antitumor, and antimicrobial activities when applied to polyester fabrics. This suggests their utility in creating sterile or biologically active fabrics for various life applications, demonstrating the compound's versatility beyond pharmaceuticals into material science applications (Khalifa et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could be a potential area of exploration for this compound.
Mode of Action
It’s worth noting that similar compounds have been found to inhibit certain enzymes or interact with various biological targets .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, affecting multiple biochemical pathways .
Result of Action
Similar compounds have shown various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Future Directions
properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c1-18(23-2,13-4-3-5-14(19)9-13)10-20-17(22)12-6-7-15-16(8-12)24-11-21-15/h3-9,11H,10H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJZIGUSFOEHJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=C(C=C1)N=CS2)(C3=CC(=CC=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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